(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine, with the chemical formula CHN O and a molecular weight of 269.39 g/mol, is a compound of interest in organic chemistry and medicinal research. This compound is classified as a diaryl amine, featuring two aromatic rings attached to a central amine group. Its unique structural characteristics make it relevant for various scientific applications, particularly in the fields of pharmaceuticals and material science.
The synthesis of (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine typically involves a straightforward nucleophilic substitution reaction. The primary method includes the reaction of 4-isopropylbenzyl chloride with 4-methoxybenzylamine. This process can be summarized as follows:
This method is efficient and allows for high yields under optimized conditions, making it suitable for laboratory-scale synthesis as well as potential industrial applications .
The molecular structure of (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine features two distinct aromatic systems connected by an amine group. The structural representation can be visualized as follows:
(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine can participate in various chemical reactions typical for diaryl amines:
These reactions are significant for developing derivatives that may possess enhanced biological activity or different physical properties .
The mechanism of action for (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine primarily relates to its role as a potential pharmacophore in medicinal chemistry. The compound may interact with specific receptors or enzymes within biological systems:
Data on specific interactions may vary based on experimental conditions and biological targets being studied.
The physical and chemical properties of (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine are crucial for understanding its behavior in various environments:
These properties influence its application in both laboratory settings and potential industrial uses .
(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine has several scientific uses:
The systematic name N-(4-isopropylbenzyl)-1-(4-methoxyphenyl)methanamine follows IUPAC priority rules for functional groups. The parent structure is identified as a methanamine (derived from the -NH₂ group), with two benzyl substituents attached to the nitrogen:
The nomenclature hierarchy prioritizes the amine over ethers (isopropoxy, methoxy) and alkyl groups (isopropyl). Thus:
The compound has the molecular formula C₁₈H₂₃NO, confirmed by high-resolution mass spectrometry. Its molecular weight is 269.4 g/mol, calculated as follows:
Table 1: Elemental Composition
Element | Count | Mass Contribution (g/mol) |
---|---|---|
Carbon | 18 | 216.18 |
Hydrogen | 23 | 23.23 |
Nitrogen | 1 | 14.01 |
Oxygen | 1 | 16.00 |
Total | - | 269.42 |
CC(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
CC(C)
: Isopropyl group C1=CC=C(C=C1)CN
: 4-Isopropylbenzylamine moiety NCC2=CC=C(C=C2)OC
: 4-Methoxybenzyl group linked via nitrogen [2] Conformational studies reveal:
Synthesis and Key Synthetic Routes
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2